Aryl transition metal chemical warheads for protein bioconjugation
Chemical Science Pub Date: 2018-05-23 DOI: 10.1039/C8SC00780B
Abstract
The past seven years have witnessed the burgeoning of protein bioconjugation reactions highlighting aryl transition metal reagents as coupling partners. This new bioorthogonal organometallic chemistry, which sets the scene for stoichiometric processes in place of the catalytic procedures that developed in parallel, already enabled the forging of C–S and C–C bonds onto protein substrates, respectively in their native state or equipped with pre-installed non-natural terminal alkene or alkyne appendages. Although not yet applied to proteins, related transformations pointing to the creation of C–N bonds have, in addition, just been disclosed by targeting peptide lysine residues. Central to this research was the selection of ligands attached to the transition metal, in order to confer to metal complexes, not only their stability in aqueous medium, but also the desired chemoselectivity. We summarize here this body of work, which has already put in the limelight elaborated palladium and gold complexes equipped with biologically relevant appendages, such as fluorescent and affinity tags, as well as drug molecules. This research holds much promise, not only for the study of proteins themselves, but also for the design of new protein-based biotherapeutics, such as protein-drug conjugates or constrained analogs resulting from macrocyclisation reactions.
Recommended Literature
- [1] Determination of titratable acidity of wines and total acidity of vinegars by discontinuous flow analysis using photometric end-point detection
- [2] Photo-triggerable liposomal drug delivery systems: from simple porphyrin insertion in the lipid bilayer towards supramolecular assemblies of lipid–porphyrin conjugates
- [3] Synthesis of magnetic nanoparticles with immobilized aminophenylboronic acid for selective capture of glycoproteins
- [4] Profiling the nanoscale gradient in stoichiometric layered cathode particles for lithium-ion batteries†
- [5] Selective synthesis of the core–shell structured catalyst χ-Fe5C2 surrounded by nanosized Fe3O4 for the conversion of syngas to liquid fuels†
- [6] Back cover
- [7] Metal–organic frameworks assembled from flexible alicyclic carboxylate and bipyridyl ligands for sensing of nitroaromatic explosives†
- [8] Coking-resistant dry reforming of methane over BN–nanoceria interface-confined Ni catalysts†
- [9] Self-assembly of cyclodextrin–oil inclusion complexes at the oil–water interface: a route to surfactant-free emulsions†
- [10] Computational insights into the interaction of water with the UiO-66 metal–organic framework and its functionalized derivatives†
Journal Name:Chemical Science
Research Products
-
CAS no.: 10438-96-7
-
CAS no.: 116861-31-5